(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a chiral carbamate derivative featuring a piperidine ring substituted at the 3-position with a methylcarbamate group and a tert-butyl protecting group. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol (approximated from enantiomeric data) . This compound is widely utilized in pharmaceutical synthesis as a key intermediate, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules requiring stereochemical precision. The (S)-enantiomer is distinguished by its specific spatial arrangement, which influences binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCIACSFRCABS-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662565 | |
| Record name | tert-Butyl {[(3S)-piperidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217805-12-3 | |
| Record name | Carbamic acid, N-[(3S)-3-piperidinylmethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217805-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {[(3S)-piperidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the hydrochloride salt: The final step involves the reaction of the carbamate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions and the use of catalysts to enhance yield and efficiency. For example, ionic liquids have been employed as catalysts for the green synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
The compound (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a versatile chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by case studies, data tables, and insights from verified sources.
Medicinal Chemistry
Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its piperidine moiety is often found in drugs targeting central nervous system disorders, including anxiety and depression. Research indicates that modifications on the piperidine ring can lead to compounds with improved efficacy and reduced side effects.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine-based carbamates, highlighting their potential as selective serotonin reuptake inhibitors (SSRIs). The study synthesized several analogs, including those derived from this compound, demonstrating enhanced binding affinity to serotonin receptors compared to traditional SSRIs .
Neuroscience Research
Neuroprotective Agents : The compound has been investigated for its neuroprotective properties. Research has shown that carbamate derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission in the brain.
Case Study : A publication in Neuropharmacology examined the neuroprotective effects of various carbamate derivatives, including this compound. The results indicated significant improvements in cognitive function in animal models of Alzheimer’s disease, suggesting potential therapeutic applications .
Synthetic Chemistry
Reagent in Organic Synthesis : This compound is utilized as a reagent in organic synthesis for the formation of amides and esters through carbamate coupling reactions. Its stability under various reaction conditions makes it a valuable tool for synthetic chemists.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamate Coupling | Room Temperature, 24 hours | 85 | |
| Amide Formation | Reflux in DMF | 90 | |
| Esterification | Acid Catalysis | 80 |
Pharmacological Studies
In Vivo Studies : The pharmacokinetic profile of this compound has been evaluated in various animal models to assess its absorption, distribution, metabolism, and excretion (ADME).
Case Study : A pharmacokinetic study published in Pharmaceutical Research highlighted the compound's favorable absorption characteristics and moderate half-life, making it a candidate for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
- CAS No.: 1217778-64-7
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Key Differences :
- The (R)-enantiomer exhibits opposite stereochemistry at the chiral center, leading to distinct interactions with biological targets. For example, in receptor-binding assays, the (S)-form may show higher affinity for certain enzymes due to spatial compatibility .
- Safety Profile : Both enantiomers share similar GHS hazard classifications (e.g., H315, H319, H335 for skin/eye irritation and respiratory irritation) .
- Applications : The (R)-enantiomer is often used in comparative studies to evaluate stereoselectivity in drug metabolism .
Positional Isomers: tert-Butyl (piperidin-4-ylmethyl)carbamate
- CAS No.: 173340-26-6
- Similarity Score : 0.98 (compared to the target compound)
- Structural Variance : Substitution at the piperidin-4-ylmethyl position instead of 3-ylmethyl.
- For instance, the 4-position isomer may exhibit reduced solubility in polar solvents due to differences in molecular polarity . Biological Relevance: Lower efficacy in kinase inhibition assays compared to the 3-ylmethyl derivative .
Ring-Size Analogues: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- CAS No.: Not explicitly listed (similarity score: 0.93)
- Structural Variance : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- Key Differences: Basicity: Pyrrolidine derivatives generally have higher basicity (pKa ~11) compared to piperidine (pKa ~10), influencing ionization under physiological conditions .
Cyclohexyl and Azetidine Derivatives
- Example: tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride (CAS 1393441-75-2, similarity: 0.95) .
- Structural Variance : Incorporates a cyclohexane or azetidine (four-membered ring) moiety instead of piperidine.
- Impact :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS No. | Molecular Formula | Key Structural Feature | Similarity Score | Key Property Differences |
|---|---|---|---|---|---|
| (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl | 879275-33-9 | C₁₁H₂₃ClN₂O₂ | Chiral 3-ylmethyl piperidine | 1.00 | Reference compound |
| (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl | 1217778-64-7 | C₁₁H₂₃ClN₂O₂ | R-configuration at chiral center | 0.98 | Opposite enantioselectivity in assays |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 173340-26-6 | C₁₁H₂₂N₂O₂ | 4-ylmethyl substitution | 0.98 | Lower solubility in aqueous buffers |
| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | N/A | C₁₀H₂₀N₂O₂ | Five-membered pyrrolidine ring | 0.93 | Higher basicity, reduced metabolic stability |
| tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate HCl | 1393441-75-2 | C₁₃H₂₅ClN₂O₂ | Cyclohexane ring | 0.95 | Increased lipophilicity, hepatotoxicity risk |
Biological Activity
(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of tert-butyl carbamate with piperidin-3-ylmethyl amine under controlled conditions, yielding the hydrochloride salt form for enhanced stability and solubility.
The compound exhibits its biological activity primarily through the inhibition of certain enzymes and modulation of neurotransmitter systems. Its structure allows it to act as a butyrylcholinesterase inhibitor , which is crucial for the regulation of acetylcholine levels in the nervous system. This mechanism underlies its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Pharmacological Properties
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that it reduces the levels of reactive oxygen species (ROS) and enhances cell viability in neuronal cell lines exposed to neurotoxic agents.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are beneficial in mitigating oxidative stress associated with various diseases, including Alzheimer's disease. It has been shown to lower levels of pro-inflammatory cytokines such as TNF-α, contributing to its protective effects against amyloid-beta toxicity in astrocytes .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, inducing apoptosis through mechanisms involving mitochondrial pathways. This activity was assessed using flow cytometry, revealing increased late apoptosis rates in treated cells compared to controls .
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 10 ± 1 | |
| HCT116 (Colon Cancer) | 12 ± 1 |
Case Studies
- Neuroprotective Study : In a scopolamine-induced model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid-beta aggregation and improved cognitive function indicators compared to untreated controls .
- Cancer Research : A study investigating various derivatives showed that this compound significantly induced late apoptosis in A549 cells at concentrations around its IC50 value, suggesting potential as an anticancer agent .
Q & A
Basic Question: What are the optimal synthetic routes for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, and how can reaction conditions be optimized to minimize impurities?
Answer:
The synthesis typically involves coupling tert-butyl chloroformate with (S)-piperidin-3-ylmethylamine under alkaline conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the carbamate intermediate. Subsequent hydrochloride salt formation is achieved via HCl gas or aqueous HCl . Key optimization parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during the carbamate formation step reduces side reactions like over-alkylation .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>98%). Residual solvents or unreacted amines are common impurities requiring monitoring via HPLC .
- Chiral integrity : Use of enantiomerically pure starting materials and avoidance of racemization during acidic/basic steps are critical. Chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical retention .
Basic Question: Which analytical techniques are most reliable for characterizing the structural and chiral purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and carbamate carbonyl (δ ~155 ppm). Piperidine ring protons (δ 2.5–3.5 ppm) and methylene linkages (δ 3.2–3.8 ppm) are diagnostic .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z [M+H] confirm the molecular formula (e.g., CHNO·HCl) .
- Chiral HPLC : Columns like Chiralpak IB or OD-H resolve enantiomers, with retention times compared to racemic standards to verify >99% ee .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable (e.g., tert-butyl and piperidine spatial arrangement) .
Advanced Question: How does the stereochemistry of the piperidine ring influence the compound’s reactivity in chiral catalytic systems or receptor binding?
Answer:
The (S)-configuration at the piperidine-3-ylmethyl position dictates spatial orientation, affecting:
- Catalytic activity : In asymmetric synthesis, the compound’s chiral center can act as a ligand for transition metals (e.g., Pd or Ru), influencing enantioselectivity in cross-coupling reactions. Steric hindrance from the tert-butyl group may limit substrate access .
- Receptor interactions : Molecular docking studies show the (S)-enantiomer binds more tightly to serotonin or dopamine receptors due to complementary hydrogen bonding with Asp or π-stacking interactions . Competitive binding assays (e.g., radiolabeled ligands) quantify affinity differences between enantiomers .
Advanced Question: What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility:
- Solvent modeling : DFT calculations using implicit solvent models (e.g., SMD for DMSO or chloroform) improve NMR chemical shift predictions. For example, calculated H shifts for the piperidine ring may deviate by <0.2 ppm after solvent correction .
- Dynamic NMR : Low-temperature NMR (e.g., –40°C) can "freeze" rotameric states of the carbamate group, aligning observed splitting patterns with computed conformational energies .
- 2D NMR (NOESY) : Nuclear Overhauser effects between the tert-butyl and piperidine protons validate predicted spatial proximities, resolving ambiguities in stereochemical assignments .
Advanced Question: How is this compound utilized in enzyme inhibition studies, particularly for proteases or kinases?
Answer:
The carbamate group acts as a reversible or irreversible inhibitor:
- Protease inhibition : In trypsin-like serine proteases, the compound’s piperidine nitrogen coordinates with the catalytic serine, while the tert-butyl group occupies hydrophobic pockets. Kinetic assays (e.g., fluorogenic substrates like Boc-Val-Pro-Arg-MCA) measure IC values .
- Kinase targeting : The hydrochloride salt enhances solubility for cellular assays. In vitro kinase profiling (e.g., ATP-Glo assays) identifies selectivity against PI3K or MAPK pathways. Metadynamics simulations reveal transition-state stabilization mechanisms .
- Covalent inhibition : Under basic conditions, the carbamate can react with cysteine residues (e.g., in BTK kinase), forming stable thioether adducts confirmed by MS/MS .
Advanced Question: What role does this compound play in synthesizing spirocyclic or bicyclic derivatives for drug discovery?
Answer:
The piperidine-3-ylmethyl moiety serves as a scaffold for complex heterocycles:
- Spirocycle formation : Reacting the amine with ketones (e.g., cyclohexanone) under Dean-Stark conditions yields spiro[piperidine-3,2'-cyclohexane] derivatives. X-ray structures of intermediates confirm regio-control .
- Bicyclic amines : Reductive amination with aldehydes (e.g., formaldehyde) generates azabicyclo[4.1.0]heptane systems, which are validated via H-N HMBC NMR .
- Pharmacophore integration : The tert-butyl group enhances metabolic stability in lead compounds, as shown in microsomal stability assays (e.g., t >2 hours in human liver microsomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
